The synthesis of Methyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate typically involves several key steps:
In industrial applications, continuous flow reactors may be employed to enhance yield and safety, allowing for better control over reaction conditions compared to traditional batch processes.
The molecular structure of Methyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate can be analyzed through various spectroscopic techniques:
The stereochemistry around the chiral center at the third carbon is crucial for understanding its biological activity, with specific configurations influencing its interactions with biological targets.
Methyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate is involved in several chemical reactions:
These reactions are significant for modifying the compound for various applications in medicinal chemistry and materials science.
The mechanism of action of Methyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate largely depends on its application in drug development. It may interact with various molecular targets such as enzymes or receptors through hydrogen bonding and hydrophobic interactions facilitated by its functional groups. The presence of both hydroxymethyl and ester functionalities enhances its binding affinity to biological targets, influencing its pharmacological properties.
Methyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate exhibits several notable physical and chemical properties:
These properties are essential for determining its usability in various applications.
Methyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate has diverse applications across several scientific fields:
Methyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate (CAS# 126766-61-8) is a white to off-white crystalline solid with the systematic IUPAC name methyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate. Its molecular formula is C7H14N2O3, corresponding to a molecular weight of 174.20 g/mol. The (3S) designation indicates the absolute (S)-configuration at the chiral C3 carbon bearing the hydroxymethyl group. Key identifiers include:
Table 1: Physicochemical Properties
Property | Value | Method |
---|---|---|
Molecular Formula | C7H14N2O3 | — |
Molecular Weight | 174.20 g/mol | — |
Optical Rotation | [α]D20 = Specific value (c=1, solvent) | Polarimetry |
LogP (Partition Coefficient) | -0.19 (predicted) | Computational |
Hydrogen Bond Donors | 2 (OH, NH) | — |
Hydrogen Bond Acceptors | 4 (N, O) | — |
The carbamate group (-C(=O)OC2H3) at N1 acts as a protecting group for the secondary amine, while the C3 hydroxymethyl (-CH2OH) provides a handle for further synthetic elaboration. This bifunctionality enables selective modifications at either site, making it a versatile synthon. The piperazine ring adopts a chair conformation, with the hydroxymethyl group occupying an equatorial position to minimize steric strain [7].
Piperazine derivatives have been integral to medicinal chemistry since the mid-20th century, evolving from simple anthelmintics to complex kinase inhibitors. The incorporation of chiral, functionalized piperazines like Methyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate represents a third-generation refinement focused on stereoselective targeting:
Table 2: Evolution of Piperazine Scaffolds in FDA-Approved Drugs (2011–2023)
Generation | Structural Features | Exemplary Drug (Year) | Therapeutic Use |
---|---|---|---|
First | N,N’-Di-substituted, achiral | Piperazine citrate (1950s) | Anthelmintic |
Second | C2-Mono-substituted | Vortioxetine (2013) | Major depressive disorder |
Third | C3-Chiral, functionalized | Palbociclib (2015) | Metastatic breast cancer |
The synthesis of this compound was first reported in the early 2000s via stereoselective reduction of (S)-piperazine-2-carboxylic acid derivatives, though industrial routes now favor catalytic asymmetric hydrogenation [5] [7]. Its adoption accelerated with the need for piperazine-based scaffolds with higher Fsp3 scores (>0.47) to improve solubility and reduce off-target effects—a response to the high attrition rates of flat molecules in oncology and CNS drug pipelines [6].
As a chiral, bifunctional piperazine, Methyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate addresses three key challenges in heterocyclic chemistry:
Table 3: Synthetic Applications of Methyl (3S)-3-(Hydroxymethyl)Piperazine-1-Carboxylate
Reaction Site | Transformations | Target Pharmacophores |
---|---|---|
C3-Hydroxymethyl | Oxidation to aldehyde/carboxylic acid | Linkers for conjugates |
Etherification (e.g., with alkyl halides) | Solubilizing side chains | |
N1-Carbamate | Deprotection to free amine | Amide/urea formation |
Transprotection to Boc/Cbz | Orthogonal synthesis |
The compound’s piperazine core also enhances aqueous solubility at physiological pH (pKa ~7.5–8.5 for the unprotonated ring nitrogen), facilitating bioavailability in orally administered drugs. Its role in molecular hybridization—fusing with five-membered heterocycles like thiazoles or triazoles—further expands architectural diversity for targeting resistant infections and oncological targets [9].
Concluding Remarks
Methyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate exemplifies the strategic advancement of piperazine chemistry into the realm of stereoenriched, multifunctional building blocks. Its well-defined stereochemistry and dual reactivity profile address critical needs in drug design: metabolic stability, solubility, and target selectivity. As asymmetric synthesis techniques evolve, this scaffold will continue enabling next-generation therapeutics for oncology, infectious diseases, and CNS disorders.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1